molecular formula C19H42N2O B15487113 1,3-Bis(dibutylamino)propan-2-ol CAS No. 5402-88-0

1,3-Bis(dibutylamino)propan-2-ol

Cat. No.: B15487113
CAS No.: 5402-88-0
M. Wt: 314.5 g/mol
InChI Key: LJWZTCGLNIQHNW-UHFFFAOYSA-N
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Description

1,3-Bis(dibutylamino)propan-2-ol is a useful research compound. Its molecular formula is C19H42N2O and its molecular weight is 314.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

5402-88-0

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1,3-bis(dibutylamino)propan-2-ol

InChI

InChI=1S/C19H42N2O/c1-5-9-13-20(14-10-6-2)17-19(22)18-21(15-11-7-3)16-12-8-4/h19,22H,5-18H2,1-4H3

InChI Key

LJWZTCGLNIQHNW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(CCCC)CCCC)O

Origin of Product

United States

Biological Activity

1,3-Bis(dibutylamino)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound. Its structure includes two dibutylamino groups attached to a propanol backbone. The molecular formula is C14_{14}H31_{31}N2_2O, and it has distinct physicochemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of dibutylamine with appropriate alkylating agents under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of solvents and temperature adjustments during the reaction process .

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It acts by disrupting microbial cell membranes, leading to cell lysis. This mechanism is particularly effective against gram-positive bacteria .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially influencing pathways related to neurodegeneration. It appears to modulate neurotransmitter levels and may protect against oxidative stress .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various models. Its ability to inhibit pro-inflammatory cytokines may be beneficial in treating conditions such as rheumatoid arthritis and multiple sclerosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of this compound resulted in significant preservation of neuronal integrity compared to controls. Behavioral assessments indicated improved cognitive function, suggesting potential applications in treating neurodegenerative diseases .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Current data suggest low acute toxicity; however, further studies are needed to assess chronic exposure effects and potential long-term impacts on human health .

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